molecular formula C11H21N3O B13327704 8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13327704
M. Wt: 211.30 g/mol
InChI Key: HDZPIDQPCAJLTR-UHFFFAOYSA-N
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Description

8,8,9-Trimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8,9-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the trimethyl groups. One common method involves the reaction of a piperidine derivative with a suitable aldehyde or ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to methylation reactions using reagents such as methyl iodide or dimethyl sulfate to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 8,8,9-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target protein. This modulation can result in either inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: A similar spirocyclic compound with different substituents.

    1,4,9-Triazaspiro[5.5]undecan-5-one: A compound with a similar core structure but lacking the trimethyl groups.

Uniqueness

8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to the presence of the trimethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

9,10,10-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C11H21N3O/c1-10(2)8-11(4-7-14(10)3)9(15)12-5-6-13-11/h13H,4-8H2,1-3H3,(H,12,15)

InChI Key

HDZPIDQPCAJLTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCN1C)C(=O)NCCN2)C

Origin of Product

United States

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